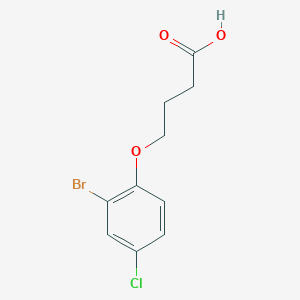

4-(2-Bromo-4-chlorophenoxy)butanoic acid

Description

4-(2-Bromo-4-chlorophenoxy)butanoic acid is a halogenated phenoxybutanoic acid derivative characterized by a bromine atom at the ortho-position (C2) and a chlorine atom at the para-position (C4) on the aromatic ring, linked via an ether bond to a four-carbon aliphatic chain terminating in a carboxylic acid group.

Properties

IUPAC Name |

4-(2-bromo-4-chlorophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c11-8-6-7(12)3-4-9(8)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBVIPFPQBZOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenoxy)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and butanoic acid derivatives.

Esterification: The 2-bromo-4-chlorophenol is reacted with butanoic acid or its derivatives under acidic conditions to form an ester intermediate.

Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-chlorophenoxy)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove or modify the bromine and chlorine substituents.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized butanoic acid derivatives.

Scientific Research Applications

4-(2-Bromo-4-chlorophenoxy)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and type of halogen substituents significantly influence the physicochemical and biological properties of phenoxybutanoic acids. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Phenoxybutanoic Acid Derivatives

Key Observations :

- Halogen vs.

- Dichloro vs. Bromo-Chloro : 2,4-DB (dual Cl) and the target compound (Br/Cl) differ in electronic effects; bromine’s larger atomic radius may enhance steric hindrance or resistance to metabolic degradation .

- Positional Isomerism: 4-(4-Bromo-3-chlorophenyl)butanoic acid (Br at C4, Cl at C3) demonstrates how substituent positioning alters electronic distribution and possibly biological activity compared to the target compound’s 2-Br,4-Cl arrangement .

Conformational and Structural Analysis

The torsion angle of the carboxyl group relative to the aliphatic chain influences molecular planarity and interaction with biological targets:

Table 2: Conformational Data for Phenoxybutanoic Acids

Insights :

- The target compound’s bromine and chlorine substituents may induce steric or electronic effects that stabilize a planar conformation, akin to 4-(2,4-dichlorophenoxy)butanoic acid, enhancing herbicidal activity .

Table 3: Herbicidal Performance Comparison

Critical Findings :

- At 2 lb/A, this compound outperformed 2,4-DB even when the latter was combined with adjuvants, suggesting enhanced potency due to bromine’s electron-withdrawing effects or improved stability .

Biological Activity

4-(2-Bromo-4-chlorophenoxy)butanoic acid is a synthetic compound that has garnered attention in various fields, including agriculture and pharmacology. Its biological activity is primarily linked to its role as a herbicide and its potential effects on cellular processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H10BrClO3

- Molecular Weight : 291.54 g/mol

- CAS Number : Not specifically listed but related compounds are referenced under various CAS numbers.

This compound functions primarily as a plant growth regulator and herbicide. Its activity is believed to involve the following mechanisms:

- Inhibition of Auxin Transport : The compound mimics natural auxins, disrupting normal plant growth and development by interfering with auxin transport pathways.

- Disruption of Cell Division : It may affect microtubule formation during cell division, leading to abnormal cell morphology and growth inhibition.

Herbicidal Effects

Research indicates that this compound exhibits significant herbicidal properties against various weed species. The compound has been shown to inhibit growth in sensitive plant species by:

- Causing chlorosis and necrosis.

- Reducing root and shoot elongation.

- Altering physiological processes such as photosynthesis and respiration.

| Plant Species Tested | Concentration (mg/L) | Effect Observed |

|---|---|---|

| Amaranthus retroflexus | 100 | 60% growth inhibition |

| Echinochloa crus-galli | 200 | Complete mortality |

| Zea mays (corn) | 50 | No significant effect |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : Studies indicate low acute toxicity in mammals, with LD50 values exceeding 2000 mg/kg in rodent models.

- Chronic Exposure : Long-term exposure studies have shown potential reproductive toxicity at high doses, necessitating further investigation into its long-term effects on human health.

Agricultural Applications

In agricultural settings, this compound has been utilized as an effective herbicide for controlling broadleaf weeds in cereal crops. A field study demonstrated its efficacy compared to conventional herbicides:

- Study Design : Randomized control trials comparing the compound against standard herbicides.

- Results : The compound showed comparable or superior efficacy in controlling target weed species while exhibiting lower phytotoxicity towards crops.

Pharmacological Investigations

Recent pharmacological studies have explored the potential use of this compound in medicinal applications, particularly for its anti-inflammatory properties. In vitro studies indicated that it could modulate inflammatory pathways:

- Cell Line Used : Human epithelial cells.

- Findings : Significant reduction in pro-inflammatory cytokine production was observed at concentrations as low as 10 µM.

Q & A

Q. How can I optimize the synthesis of 4-(2-bromo-4-chlorophenoxy)butanoic acid to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and reaction duration. For halogenated phenoxybutanoic acids, a multi-step approach is typically employed:

Coupling Reaction : React 2-bromo-4-chlorophenol with a bromo-substituted butanoic acid derivative (e.g., γ-butyrolactone) under basic conditions (e.g., K₂CO₃) to form the phenoxy ether bond .

Hydrolysis : Convert the intermediate ester to the carboxylic acid using aqueous NaOH or HCl, ensuring pH control to avoid side reactions .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product. Purity >95% is achievable with optimized solvent ratios .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromo/chloro-substituted phenyl) and the butanoic acid chain (δ 2.3–2.6 ppm for CH₂ adjacent to the carbonyl) .

- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and halogenated aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 291.95 (C₁₀H₉BrClO₃⁺) and fragmentation patterns (e.g., loss of COOH group) .

Q. How do I assess the purity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times to a certified reference standard .

- Melting Point Analysis : Pure samples typically melt sharply at 67–69°C; deviations >2°C indicate impurities .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of bioactivity for this compound in enzymatic systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Test the compound against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms using fluorometric or colorimetric substrates (e.g., arachidonic acid oxidation). Halogens enhance binding via hydrophobic interactions and halogen bonding .

- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to model interactions between the compound’s bromo/chloro groups and enzyme active sites (e.g., COX-2’s hydrophobic pocket) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate halogen substituent effects in phenoxybutanoic acid derivatives?

- Methodological Answer :

Synthesize Analogues : Replace Br/Cl with F, I, or methyl groups to compare electronic and steric effects.

Bioassay Profiling : Measure IC₅₀ values in anti-inflammatory (e.g., TNF-α inhibition) or antiproliferative assays (e.g., MTT on cancer cell lines).

Data Analysis : Use Hammett plots to correlate substituent σ values with activity. Bromine’s electron-withdrawing effect often enhances receptor binding .

Q. How should contradictory results in bioassay data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Meta-Analysis : Compare data from multiple studies (e.g., PubChem BioAssay data) to identify outliers. For example, discrepancies in COX-2 inhibition may arise from differences in enzyme source (human recombinant vs. murine) .

Q. What strategies improve regioselectivity in halogenation reactions during the synthesis of phenoxybutanoic acid derivatives?

- Methodological Answer :

- Directing Groups : Use meta-directing substituents (e.g., -COOH) to favor halogenation at the 2- or 4-positions.

- Electrophilic Aromatic Substitution : Employ Lewis acids (e.g., FeCl₃) to stabilize bromonium/chloronium ion intermediates. For this compound, sequential halogenation (Br first, then Cl) minimizes cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.